molecular formula C11H9N3O5 B11994711 (1-(3-Nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-YL)acetic acid

(1-(3-Nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-YL)acetic acid

Cat. No.: B11994711
M. Wt: 263.21 g/mol
InChI Key: WIHOQKASMGMBJC-UHFFFAOYSA-N
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Description

(1-(3-Nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-YL)acetic acid is an organic compound that features a pyrazole ring substituted with a nitrophenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-YL)acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Acetic Acid Substitution:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Reduction: Formation of (1-(3-Aminophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-YL)acetic acid.

    Substitution: Formation of halogenated derivatives such as (1-(3-Chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-YL)acetic acid.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymers to modify their physical properties.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.

    Biological Studies: It can be used in studies to understand the interaction of nitroaromatic compounds with biological systems.

Industry:

    Dyes and Pigments: The compound can be used as an intermediate in the synthesis of dyes and pigments due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of (1-(3-Nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-YL)acetic acid depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

  • (1-(4-Nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-YL)acetic acid
  • (1-(2-Nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-YL)acetic acid
  • (1-(3-Nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-YL)propionic acid

Comparison:

  • Uniqueness: The position of the nitro group on the phenyl ring (meta position) in (1-(3-Nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-YL)acetic acid can influence its reactivity and interaction with biological targets compared to its ortho and para counterparts.
  • Reactivity: The meta-nitro compound may exhibit different electronic effects, impacting its chemical reactivity and the types of reactions it undergoes.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C11H9N3O5

Molecular Weight

263.21 g/mol

IUPAC Name

2-[1-(3-nitrophenyl)-5-oxo-4H-pyrazol-3-yl]acetic acid

InChI

InChI=1S/C11H9N3O5/c15-10-4-7(5-11(16)17)12-13(10)8-2-1-3-9(6-8)14(18)19/h1-3,6H,4-5H2,(H,16,17)

InChI Key

WIHOQKASMGMBJC-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])CC(=O)O

Origin of Product

United States

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